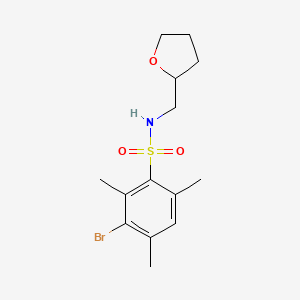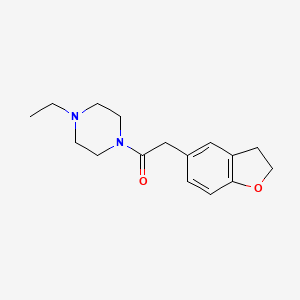![molecular formula C27H25NO5 B13370562 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370562.png)
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Pd-catalyzed C-N cross-coupling reaction. This method uses a palladium catalyst to facilitate the coupling of a 3-bromoindole with a benzo dioxole group, followed by further functionalization to introduce the hydroxy and oxo groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also exhibit biological activities and are used in similar research contexts.
Uniqueness
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C27H25NO5 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C27H25NO5/c1-16-10-18(3)20(11-17(16)2)23(29)13-27(31)21-6-4-5-7-22(21)28(26(27)30)14-19-8-9-24-25(12-19)33-15-32-24/h4-12,31H,13-15H2,1-3H3 |
InChI-Schlüssel |
CXQIICLISPOSGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(1-adamantylcarbonyl)amino]propyl}-1-benzofuran-2-carboxamide](/img/structure/B13370479.png)

![Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370488.png)

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B13370512.png)
![3-{2-[5-(4-chlorophenyl)-2-furyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13370519.png)
![2-[5-(2-Methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13370525.png)
![1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B13370535.png)
![N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13370544.png)
![N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B13370548.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370550.png)

![methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether](/img/structure/B13370558.png)
![Tert-butyl 1-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13370565.png)
